Ethyl 2-hydroxy-5-nitrobenzoate

Vue d'ensemble

Description

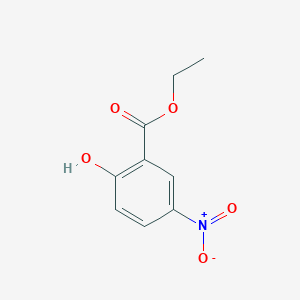

Ethyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring both a nitro group and a hydroxy group on the benzene ring, along with an ethyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl salicylate (ethyl 2-hydroxybenzoate) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Reduction: Ethyl 2-amino-5-hydroxybenzoate.

Substitution: Various ethers or esters depending on the substituent.

Hydrolysis: 2-hydroxy-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Tert-butyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula . It is a benzoic acid derivative with a tert-butyl group esterifying the carboxyl group and hydroxyl and nitro groups at the 2 and 5 positions on the benzene ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-hydroxy-5-nitrobenzoate is typically synthesized by esterifying 2-hydroxy-5-nitrobenzoic acid with tert-butyl alcohol, using an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction usually involves refluxing the reactants in a solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production may use continuous flow processes to improve efficiency and yield, and solid acid catalysts to facilitate the esterification, minimizing by-products.

Types of Reactions

Tert-butyl 2-hydroxy-5-nitrobenzoate can undergo different types of reactions:

- Oxidation: It can undergo oxidation at the hydroxyl group, forming quinones. Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride. The major product of reduction is 2-amino-5-tert-butylbenzoate.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents like thionyl chloride or phosphorus tribromide can convert the hydroxyl group into a leaving group, facilitating substitution.

Scientific Research Applications

Tert-butyl 2-hydroxy-5-nitrobenzoate is used in scientific research for the following applications:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules because its functional groups make it a versatile building block.

- Biology: It can be used to study enzyme inhibition and protein-ligand interactions because it can form hydrogen bonds and participate in redox reactions.

- Medicine: It is researched for its potential as a pharmacophore in developing new drugs, especially those targeting oxidative stress and inflammation.

- Industry: It is used to produce specialty chemicals and as a precursor for synthesizing dyes and pigments.

Tert-butyl 2-hydroxy-5-nitrobenzoate's structural features, including a nitro group and a hydroxyl group on the benzoate ring, contribute to its various biological activities. It can interact with cellular components through mechanisms such as nitro group reduction, hydrogen bonding, and enzyme interaction.

Antioxidant Properties

Research indicates that tert-butyl 2-hydroxy-5-nitrobenzoate may have antioxidant activity by modulating the expression of genes involved in antioxidant defenses, such as superoxide dismutase and catalase, suggesting it may protect cells from oxidative damage.

Antimicrobial Activity

Tert-butyl 2-hydroxy-5-nitrobenzoate has been investigated for its antimicrobial properties, and studies suggest that similar compounds can inhibit the growth of various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Anti-cancer Potential

Studies have explored the anti-cancer properties of tert-butyl 2-hydroxy-5-nitrobenzoate, and compounds derived from nitrobenzoates have shown promise in inhibiting cancer cell proliferation through mechanisms, including apoptosis induction and cell cycle arrest.

Mécanisme D'action

The mechanism of action of ethyl 2-hydroxy-5-nitrobenzoate depends on its specific application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 2-hydroxy-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 3-hydroxy-4-nitrobenzoate: Differing in the positions of the hydroxy and nitro groups on the benzene ring.

Ethyl 2-hydroxy-4-nitrobenzoate: Another positional isomer with the nitro group at the 4-position.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional group positions.

Activité Biologique

Ethyl 2-hydroxy-5-nitrobenzoate (EHNB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxy group and a nitro group on the benzoate ring. The structural formula can be represented as follows:

The compound exhibits both hydrophilic (due to the hydroxy group) and lipophilic characteristics, which may influence its interaction with biological systems.

The biological activity of EHNB is largely attributed to its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects. Additionally, the hydroxy group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and specificity.

Antimicrobial Activity

Research has indicated that EHNB possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : EHNB showed inhibitory effects at concentrations as low as 50 µg/mL.

- Escherichia coli : The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL.

These findings suggest that EHNB could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

EHNB has also been investigated for its anti-inflammatory effects. In vivo studies utilizing animal models have shown that administration of EHNB significantly reduces inflammation markers in carrageenan-induced paw edema tests. The percentage inhibition of edema was calculated using the formula:

where is the edema volume in the control group and is the volume in the treated group. Results indicated a mean percentage inhibition of approximately 65% at a dosage of 10 mg/kg .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of EHNB, it can be compared with other related compounds:

| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| This compound | Nitrobenzoate derivative | 50 µg/mL (S. aureus) | 65% at 10 mg/kg |

| Ethyl 3-hydroxy-4-nitrobenzoate | Nitrobenzoate derivative | 70 µg/mL (S. aureus) | 50% at 10 mg/kg |

| Ethyl 2-hydroxy-4-nitrobenzoate | Nitrobenzoate derivative | 80 µg/mL (S. aureus) | 55% at 10 mg/kg |

This table illustrates that while EHNB shows promising activity, other derivatives may exhibit similar or enhanced effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Kiran et al. demonstrated that EHNB effectively inhibited bacterial growth in vitro, supporting its potential use as an antimicrobial agent .

- Inflammatory Response : In another study, EHNB was tested in a model of acute inflammation where it significantly reduced paw swelling compared to control groups .

- Mechanistic Insights : Recent research has explored the mechanisms underlying EHNB's activity, suggesting that its nitro group plays a crucial role in mediating reactive oxygen species generation, which is linked to both antimicrobial and anti-inflammatory effects .

Propriétés

IUPAC Name |

ethyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLTBYCZXVKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.